5-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
5-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline is a fluorinated heterocyclic compound It is characterized by the presence of a fluorine atom and a pyrrolidine ring attached to a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorine Atom: Fluorination can be carried out using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Pyrrolidine Ring: This step involves the nucleophilic substitution reaction where the tetrahydroisoquinoline core is reacted with pyrrolidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the fluorine or pyrrolidine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions
Major Products
Oxidation Products: Quinoline derivatives
Reduction Products: Reduced isoquinoline derivatives
Substitution Products: Functionalized tetrahydroisoquinoline derivatives
Scientific Research Applications
5-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may target enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-1,2,3,4-tetrahydroisoquinoline
- 5-Fluoro-1,2,3,4-tetrahydroisoquinoline
- 4-(Pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
5-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both a fluorine atom and a pyrrolidine ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C13H17FN2 |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
5-fluoro-4-pyrrolidin-1-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C13H17FN2/c14-11-5-3-4-10-8-15-9-12(13(10)11)16-6-1-2-7-16/h3-5,12,15H,1-2,6-9H2 |
InChI Key |
IRQCXKCHEBQEES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CNCC3=C2C(=CC=C3)F |
Origin of Product |
United States |
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